Sodium 2-(3-methoxypyridin-2-yl)-4-methylpentanoate
Overview
Description
Sodium 2-(3-methoxypyridin-2-yl)-4-methylpentanoate is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with a methoxy group at the third position and a sodium salt of a carboxylate group attached to a 4-methylpentanoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(3-methoxypyridin-2-yl)-4-methylpentanoate typically involves the following steps:
Starting Materials: The synthesis begins with 3-methoxypyridine and 4-methylpentanoic acid.
Esterification: The carboxylic acid group of 4-methylpentanoic acid is esterified using an appropriate alcohol and acid catalyst to form the ester intermediate.
Nucleophilic Substitution: The ester intermediate undergoes nucleophilic substitution with 3-methoxypyridine in the presence of a base such as sodium hydroxide to form the desired product.
Neutralization: The final step involves neutralizing the reaction mixture with sodium hydroxide to obtain the sodium salt form of the compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing bulk reactors for esterification and nucleophilic substitution reactions.
Purification: Employing purification techniques such as crystallization and filtration to isolate the final product.
Quality Control: Implementing quality control measures to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions: Sodium 2-(3-methoxypyridin-2-yl)-4-methylpentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.
Substitution: The methoxy group on the pyridine ring can undergo substitution reactions with electrophiles in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, in solvents like ethanol or tetrahydrofuran.
Substitution: Electrophiles such as alkyl halides, in the presence of catalysts like palladium or copper.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the methoxy group.
Scientific Research Applications
Sodium 2-(3-methoxypyridin-2-yl)-4-methylpentanoate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Sodium 2-(3-methoxypyridin-2-yl)-4-methylpentanoate involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.
Receptor Interaction: Interacting with cellular receptors to trigger or inhibit specific signaling pathways.
Pathway Modulation: Affecting key biochemical pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Sodium 2-(3-methoxypyridin-2-yl)-4-methylpentanoate can be compared with other similar compounds, such as:
Sodium 2-(3-hydroxypyridin-2-yl)-4-methylpentanoate: Differing by the presence of a hydroxyl group instead of a methoxy group.
Sodium 2-(3-chloropyridin-2-yl)-4-methylpentanoate: Differing by the presence of a chlorine atom instead of a methoxy group.
Sodium 2-(3-aminopyridin-2-yl)-4-methylpentanoate: Differing by the presence of an amino group instead of a methoxy group.
Uniqueness: The presence of the methoxy group in this compound imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets, distinguishing it from its analogs.
Properties
IUPAC Name |
sodium;2-(3-methoxypyridin-2-yl)-4-methylpentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3.Na/c1-8(2)7-9(12(14)15)11-10(16-3)5-4-6-13-11;/h4-6,8-9H,7H2,1-3H3,(H,14,15);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQVOALUFDJBFRQ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1=C(C=CC=N1)OC)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16NNaO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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